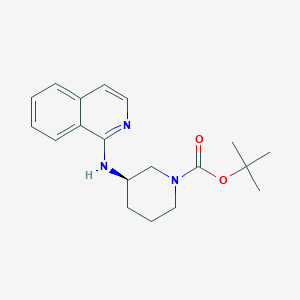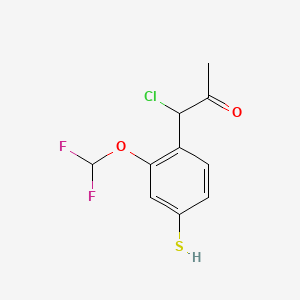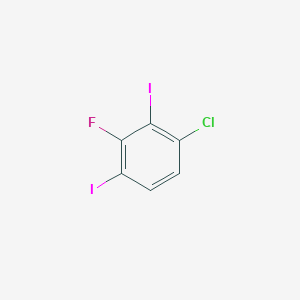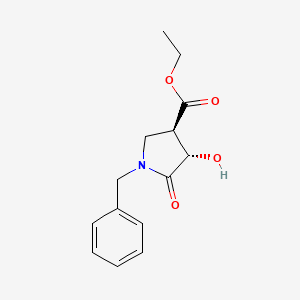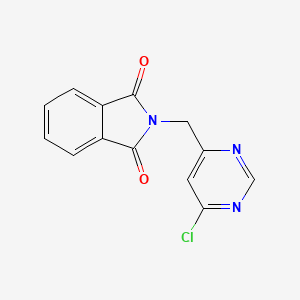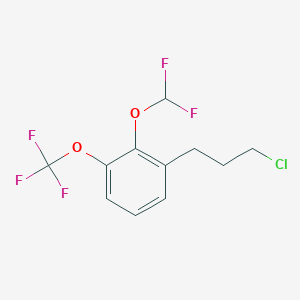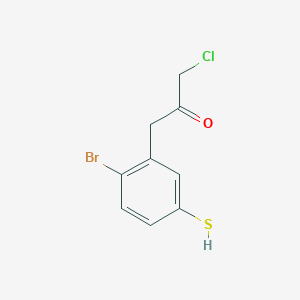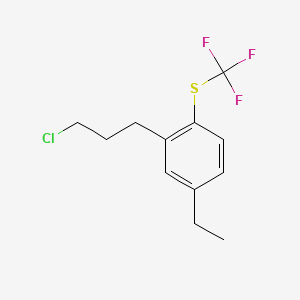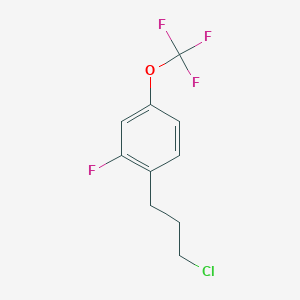
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route starts with the preparation of the benzene ring substituted with the desired functional groups. The reaction conditions often include the use of halogenating agents, such as chlorine and fluorine sources, and trifluoromethoxy reagents. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated by its ability to interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- Benzene, (3-chloropropyl)-
These compounds share similar structural features but differ in the specific substituents on the benzene ring. The presence of different functional groups can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C10H9ClF4O |
|---|---|
Molecular Weight |
256.62 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
BEGOQHSMFYMKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


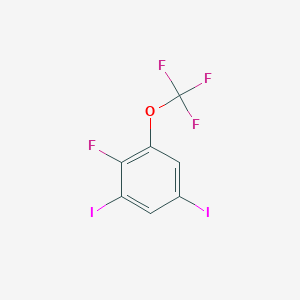

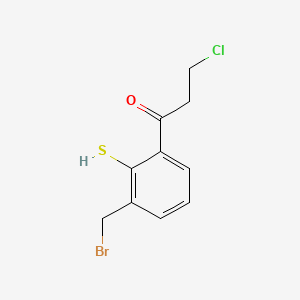
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)

